4-Nitrophenyl palmitate

Overview

Description

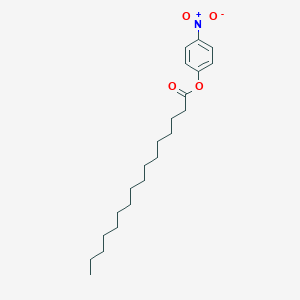

4-Nitrophenyl Palmitate is an ester derived from the condensation of palmitic acid and 4-nitrophenol. It is commonly used as a substrate in enzymatic assays to measure lipase activity due to its ability to produce a measurable yellow product, 4-nitrophenol, upon hydrolysis .

Mechanism of Action

- Primary Targets : Lipases are the key enzymes that interact with 4-Nitrophenyl palmitate. Lipases are involved in the conversion of triglycerides and other esterified substrates. They play a crucial role in the basic metabolism of various organisms, from microorganisms to mammals .

- Resulting Changes : The yellow-colored product, 4-nitrophenol, is measurable spectrophotometrically at 410 nm. This method allows for rapid and facile analysis of lipase activity .

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl palmitate is a substrate for lipase enzyme activity . Lipase hydrolyzes this compound and yields the yellow-colored product 4-nitrophenol, which is measurable spectrophotometrically at 410 nm . This method is advantageous due to its short reaction time and facile spectrophotometric analyses . The cell-bound lipase has a preference for this compound as a substrate than the extracellular lipase .

Cellular Effects

The hydrolysis of this compound providing 4-nitrophenol and palmitate was described in the same paper . The high activity of lipase can be found in yeast and it can be used for technological purposes .

Molecular Mechanism

The molecular mechanism of this compound involves the hydrolysis of the compound by lipase to yield 4-nitrophenol and palmitate . This reaction is measurable spectrophotometrically at 410 nm .

Metabolic Pathways

This compound is involved in the lipase-catalyzed hydrolysis metabolic pathway

Preparation Methods

4-Nitrophenyl Palmitate can be synthesized through the esterification of palmitic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Chemical Reactions Analysis

4-Nitrophenyl Palmitate primarily undergoes hydrolysis reactions catalyzed by lipases. The hydrolysis results in the formation of 4-nitrophenol and palmitic acid. This reaction is commonly used in spectrophotometric assays to measure lipase activity, as the release of 4-nitrophenol can be quantified by its absorbance at 410 nm .

Scientific Research Applications

4-Nitrophenyl Palmitate is widely used in scientific research, particularly in the fields of biochemistry and enzymology. It serves as a substrate for lipase and esterase assays, allowing researchers to study the activity and kinetics of these enzymes. Additionally, it is used in the characterization of various bacterial and mammalian lipases, including those from Burkholderia and porcine pancreas .

Comparison with Similar Compounds

4-Nitrophenyl Palmitate is similar to other nitrophenyl esters such as 4-nitrophenyl acetate and 4-nitrophenyl butyrate. its long-chain fatty acid moiety (palmitate) makes it more suitable for studying lipases that act on long-chain fatty acids. This distinguishes it from shorter-chain nitrophenyl esters, which may be more appropriate for studying esterases with different substrate specificities .

References

Biological Activity

4-Nitrophenyl palmitate (pNPP) is a synthetic compound widely used as a substrate in biochemical assays, particularly for studying lipase and esterase activities. Its lipophilic nature makes it an ideal candidate for evaluating enzyme kinetics and inhibition, especially in the context of digestive enzymes. This article explores the biological activity of this compound, focusing on its hydrolysis by various enzymes, its applications in drug development, and notable research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H35NO4 |

| Molecular Weight | 377.525 g/mol |

| Solubility | Insoluble in water; soluble in CHCl3 |

| CAS Number | 1492-30-4 |

| IUPAC Name | (4-nitrophenyl) hexadecanoate |

Enzymatic Hydrolysis

The hydrolysis of this compound is primarily catalyzed by lipases and esterases. The reaction produces 4-nitrophenol, which can be quantitatively measured using spectrophotometric methods. Several studies have demonstrated the substrate's effectiveness in evaluating enzyme activity under various conditions.

Key Findings from Research Studies

- Hydrolysis Rates : Research indicates that the hydrolysis of pNPP varies significantly among different enzymes. For instance, lipoprotein lipase (LPL) and lysophosphatidylcholine (LPC) showed higher catalytic activities compared to phospholipases when using pNPP as a substrate. LPC, in particular, exhibited a hyperbolic response curve, indicating a strong preference for this substrate over others like 4-nitrophenyl acetate .

- Impact of Experimental Conditions : A study focused on optimizing assay conditions for pancreatic lipase inhibitors found that factors such as temperature, emulsifiers (e.g., sodium deoxycholate), and organic co-solvents significantly influence enzyme activity. These conditions are critical for accurately assessing lipase inhibition, which is relevant in obesity drug development .

- Comparative Enzyme Activity : In comparative studies, LPC demonstrated superior activity with pNPP compared to other substrates, highlighting its specificity for long-chain fatty acid esters. This specificity is crucial for understanding lipid metabolism and designing targeted therapies .

Applications in Drug Development

This compound is not only a valuable tool for enzyme kinetics but also plays a role in drug discovery, particularly for obesity treatments targeting pancreatic lipase. By assessing the inhibitory effects of various compounds on lipase activity using pNPP, researchers can identify potential therapeutic agents that modulate fat absorption.

Case Studies

- Inhibition Studies : In vitro studies utilizing pNPP have been instrumental in screening potential pancreatic lipase inhibitors. For example, the addition of specific compounds to the assay revealed varying degrees of inhibition, providing insights into their mechanisms of action against obesity-related pathways .

- Enzyme Characterization : Characterization of porcine pancreatic lipase using pNPP has led to standardized protocols that enhance reproducibility across laboratories. Such standardization is vital for advancing research in metabolic disorders and developing effective treatments .

Properties

IUPAC Name |

(4-nitrophenyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-18-16-20(17-19-21)23(25)26/h16-19H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZSQWIWCANHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164193 | |

| Record name | 4-Nitrophenyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-30-4 | |

| Record name | p-Nitrophenyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.